

# N-Demethylricinine as a Gimeracil Impurity: A Technical Guide

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## Compound of Interest

Compound Name: *N*-Demethylricinine

Cat. No.: B131565

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## Abstract

Gimeracil, a critical component in combination chemotherapy, functions as a dihydropyrimidine dehydrogenase (DPD) inhibitor, enhancing the efficacy of fluoropyrimidine-based anticancer drugs. The purity of Gimeracil is paramount to ensure its safety and therapeutic effectiveness. This technical guide provides an in-depth analysis of **N-Demethylricinine**, a known impurity in the production of Gimeracil. This document outlines the chemical properties of **N-Demethylricinine**, a plausible formation pathway during Gimeracil synthesis, a detailed experimental protocol for its detection and quantification, and a discussion on its potential impact. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and manufacturing of Gimeracil.

## Introduction to Gimeracil and the Importance of Impurity Profiling

Gimeracil is an orally active inhibitor of the enzyme dihydropyrimidine dehydrogenase (DPD), which is responsible for the degradation of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent. By inhibiting DPD, Gimeracil increases the bioavailability and antitumor activity of 5-FU. It is typically co-formulated with tegafur (a prodrug of 5-FU) and oteracil.

Impurity profiling is a critical aspect of pharmaceutical development and manufacturing. The presence of impurities, even in trace amounts, can affect the safety, efficacy, and stability of the active pharmaceutical ingredient (API). Regulatory agencies worldwide have stringent requirements for the identification, qualification, and control of impurities in drug substances and drug products. **N-Demethylricinine** has been identified as a process-related impurity in the synthesis of Gimeracil[1][2][3]. Understanding its formation and having robust analytical methods for its control are therefore essential.

## Chemical Profile of N-Demethylricinine

**N-Demethylricinine** is a pyridine derivative and a demethylated metabolite of Ricinine, an alkaloid found in the castor-oil plant (*Ricinus communis*)[1][2][4]. Its presence as an impurity in Gimeracil is likely linked to the starting materials or intermediates used in the synthesis process.

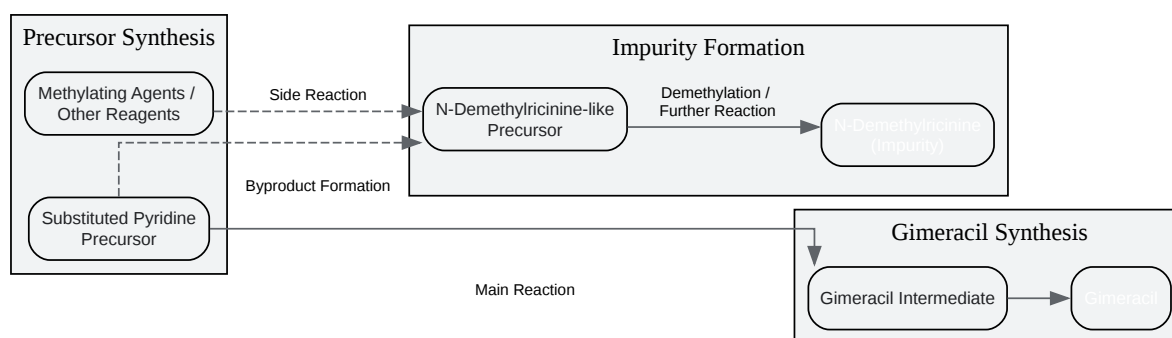
Property	Value	Reference
Chemical Name	4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile	[2]
Synonyms	1,2-Dihydro-4-methoxy-2-oxonicotinonitrile; 3-Cyano-2-hydroxy-4-methoxypyridine	[2]
CAS Number	21642-98-8	[3]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> N <sub>2</sub> O <sub>2</sub>	[2]
Molecular Weight	150.13 g/mol	[2][4]
Appearance	White to Pale Yellow Solid	[3]
Melting Point	276-278°C	[2][3]
Solubility	Slightly soluble in Acetonitrile (Heated) and DMSO	[3]

## Potential Formation Pathway of N-Demethylricinine

The precise formation pathway of **N-Demethylricinine** as an impurity in Gimeracil is not extensively documented in publicly available literature. However, based on the known synthesis routes of Gimeracil, a plausible pathway can be hypothesized. Gimeracil synthesis often involves the use of substituted pyridine precursors.

A known synthetic route for Gimeracil starts from 2,4-dimethoxypyridine. It is conceivable that a related pyridine derivative, potentially a precursor to or a byproduct from the synthesis of the main pyridine starting material, could lead to the formation of **N-Demethylricinine**.

For instance, if a synthesis route for a Gimeracil precursor involves a 3-cyano-4-methoxypyridine derivative, incomplete reaction or side reactions could result in the formation of **N-Demethylricinine**. The presence of methylating agents and subsequent demethylation steps in the synthesis of precursors could also contribute to the presence of this impurity. A patent for a Gimeracil composition mentions the preparation of analogues such as 1-methyl-4-hydroxyl-5-chloro-2-(1H) pyridine, indicating that methylation and demethylation are relevant reactions in this chemical space.



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Hypothetical formation pathway of **N-Demethylricinine**.

## Analytical Methodology for Detection and Quantification

A specific, validated analytical method for the quantification of **N-Demethylricinine** in Gimeracil is not readily available in the literature. However, based on methods developed for the analysis of Gimeracil and its other impurities, a robust High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method coupled with a UV or Mass Spectrometry (MS) detector can be developed and validated. Forced degradation studies on Gimeracil have utilized such techniques to identify various degradation products[1][5].

## Proposed Experimental Protocol: RP-HPLC Method

Objective: To develop a stability-indicating reverse-phase HPLC method for the separation and quantification of **N-Demethylricinine** in Gimeracil drug substance.

Instrumentation:

- HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
- Data acquisition and processing software.

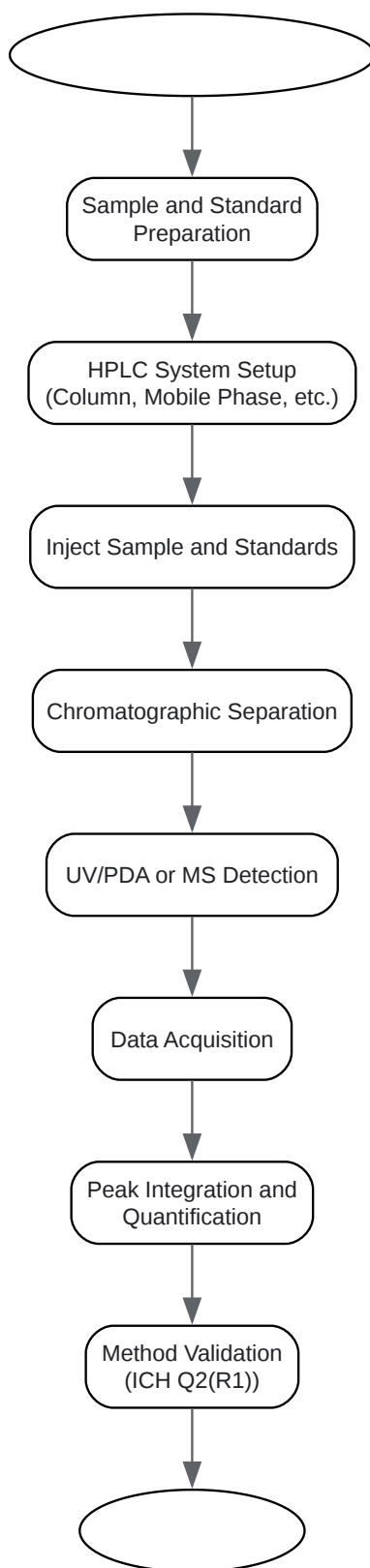
Chromatographic Conditions (Starting Point for Method Development):

Parameter	Recommended Condition
Column	C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient Program	Time (min)
0	
20	
25	
26	
30	
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	275 nm (or based on UV spectra of Gimeracil and N-Demethylricinine)
Injection Volume	10 µL

#### Preparation of Solutions:

- Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).
- Standard Solution: Prepare a stock solution of **N-Demethylricinine** reference standard in the diluent. Further dilute to a suitable concentration for calibration.
- Sample Solution: Accurately weigh and dissolve the Gimeracil sample in the diluent to a known concentration.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).



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Workflow for HPLC method development and validation.

## Conclusion

The control of impurities is a non-negotiable aspect of pharmaceutical manufacturing. **N-Demethylricinine** is a recognized impurity in Gimeracil, and while its toxicological profile is not extensively studied, its presence must be monitored and controlled to ensure the quality and safety of the final drug product. This technical guide provides a foundational understanding of **N-Demethylricinine** as a Gimeracil impurity, including its chemical properties, a plausible formation pathway, and a detailed starting point for the development of a robust analytical method for its quantification. Continuous monitoring and control of this and other impurities are essential for maintaining the high standards required for pharmaceutical products.

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